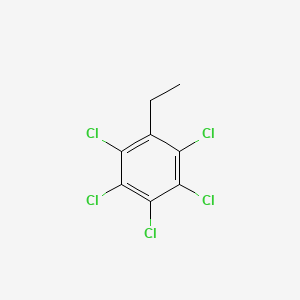

Pentachloroethylbenzene

Description

Significance of Highly Chlorinated Aromatics in Contemporary Chemical Science

Highly chlorinated aromatic hydrocarbons are a class of organic compounds characterized by a benzene (B151609) ring to which multiple chlorine atoms are attached. taylorandfrancis.com The introduction of chlorine onto an aromatic ring is a significant transformation in synthetic chemistry, as the resulting chlorinated compounds are valuable starting materials and intermediates in the production of various chemicals. jalsnet.com The presence of chlorine atoms can significantly alter the electronic properties, reactivity, and lipophilicity of the parent aromatic compound, often enhancing its stability and resistance to degradation. jalsnet.comresearchgate.net

These compounds have been instrumental in the development of insecticides, fungicides, herbicides, dyes, and pharmaceuticals. jalsnet.com In materials science, the unique properties of chlorinated aromatics, such as high dielectric strength and thermal resistance, have led to their use in industrial applications. taylorandfrancis.com However, the persistence and potential for bioaccumulation of some highly chlorinated aromatics have also made them subjects of significant environmental research, aiming to understand their fate, transport, and effects in various ecosystems. taylorandfrancis.comontosight.aicdc.govepa.govtaylorfrancis.com

Historical and Current Research Trajectories for Pentachloroethylbenzene

Historically, research on this compound has been linked to the broader investigation of chlorinated hydrocarbons and their derivatives. Early studies often focused on its synthesis and basic chemical characterization. For instance, methods for the chlorination of aromatic compounds have been a long-standing area of research, with various reagents and conditions being explored to achieve specific substitution patterns. jalsnet.comresearchgate.netbohrium.com

Current research has expanded to include its environmental presence and behavior. This compound has been identified as a compound of interest in studies of environmental contamination, particularly in sediments and biological samples. researchgate.netresearchgate.netresearchgate.netnih.gov For example, it has been detected in the blubber of bottlenose dolphins, indicating its potential to bioaccumulate in marine food webs. nih.gov Furthermore, its presence in floodplain soils, even years after the cessation of industrial production in certain areas, highlights its persistence in the environment. researchgate.netresearchgate.net Research is ongoing to understand its transformation pathways and the factors influencing its distribution in different environmental compartments. researchgate.net

Scope and Objectives of Academic Inquiry on this compound

The primary objectives of academic inquiry into this compound encompass several key areas:

Synthesis and Chemical Reactivity: Developing efficient and selective methods for the synthesis of this compound and exploring its reactivity for the creation of new functional materials and chemical intermediates. scispace.comcore.ac.uk

Analytical Methodology: Establishing robust and sensitive analytical techniques for the detection and quantification of this compound in complex matrices, such as environmental and biological samples. researchgate.netgoogle.com This includes the use of advanced chromatographic and mass spectrometric methods. nih.gov

Environmental Fate and Transport: Investigating the persistence, degradation, and transport of this compound in the environment to predict its long-term behavior and potential for exposure. cdc.govepa.govresearchgate.netresearchgate.net

Identification as a Transformation Product: Studying its formation as a transformation product of other pollutants, such as DDT-related compounds. nih.gov

Interactive Data Table: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅Cl₅ | nih.gov |

| Molecular Weight | 278.39 g/mol | nih.govchemsrc.com |

| IUPAC Name | 1,2,3,4,5-pentachloro-6-ethylbenzene | nih.gov |

| CAS Number | 606-07-5 | nih.govchemsrc.com |

| Density | 1.545 g/cm³ | chemsrc.com |

| Boiling Point | 287.5 °C at 760 mmHg | chemsrc.com |

| Flash Point | 125.3 °C | chemsrc.com |

| LogP | 5.516 | chemsrc.com |

| Index of Refraction | 1.575 | chemsrc.com |

Interactive Data Table: Vapor Pressure of this compound

| Temperature (°C) | Pressure (mmHg) |

| 96.2 | 1 |

| 130.0 | 5 |

| 148.0 | 10 |

| 166.0 | 20 |

| 186.2 | 40 |

| 199.0 | 60 |

| 216.0 | 100 |

| 241.8 | 200 |

| 269.3 | 400 |

| 299.0 | 760 |

| Data sourced from Perry's Chemical Engineers' Handbook torr-engenharia.com.brscribd.com |

Structure

3D Structure

Properties

CAS No. |

606-07-5 |

|---|---|

Molecular Formula |

C8H5Cl5 |

Molecular Weight |

278.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentachloro-6-ethylbenzene |

InChI |

InChI=1S/C8H5Cl5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H2,1H3 |

InChI Key |

JBLPFPMLHWDSFR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Studies of Pentachloroethylbenzene

Advanced Synthetic Routes to Pentachloroethylbenzene and its Derivatives

The synthesis of this compound, a highly chlorinated aromatic compound, necessitates robust methodologies to achieve exhaustive chlorination of the ethylbenzene (B125841) core. Research into this area has explored various catalytic, photochemical, and electrochemical avenues to optimize yield and selectivity.

Novel Catalytic Approaches in Chlorination Chemistry

The direct chlorination of ethylbenzene to yield this compound is a challenging endeavor that typically involves electrophilic aromatic substitution. mdpi.comvedantu.com The ethyl group is an ortho-, para-directing activator, which means that initial chlorination steps are relatively facile. vedantu.com However, as more electron-withdrawing chlorine atoms are added to the benzene (B151609) ring, the aromatic system becomes progressively deactivated, necessitating harsher reaction conditions for further substitution.

The use of strong Lewis acid catalysts is paramount in activating the chlorine molecule to generate a potent electrophile capable of attacking the electron-deficient polychlorinated ring. electrochem.orgallen.in

Table 1: Lewis Acid Catalysts in Aromatic Chlorination

| Catalyst | Description |

|---|---|

| Ferric Chloride (FeCl₃) | A common and cost-effective Lewis acid used in industrial chlorination processes. google.com |

| Aluminum Chloride (AlCl₃) | A powerful Lewis acid that can promote exhaustive chlorination, though it may also lead to side reactions. google.comchemguide.co.uk |

| Antimony Chloride (SbCl₃) | Used in some mixed catalyst systems to enhance para-selectivity in the initial stages of chlorination. google.com |

Research has also focused on developing catalyst systems that offer improved selectivity and efficiency. For instance, mixed catalysts comprising sulfur and antimony trichloride have been shown to improve the yield of para-chlorinated products in the chlorination of alkylbenzenes. google.com While direct catalytic synthesis of this compound is not extensively detailed in readily available literature, the principles of Friedel-Crafts type reactions suggest that a combination of a strong Lewis acid, high temperatures, and an excess of the chlorinating agent would be required. libretexts.orgchemguide.co.uk

Photochemical and Electrochemical Synthesis Pathways

Alternative energy sources, such as light and electricity, offer distinct pathways for the synthesis of chlorinated aromatic compounds.

Photochemical Synthesis: Photochlorination is a process initiated by light, typically proceeding via a free-radical mechanism. chemguide.co.uk In the case of ethylbenzene, photochemical chlorination with chlorine gas (Cl₂) in the presence of heat and light predominantly leads to substitution on the alkyl side-chain, yielding products like 1-chloro-1-phenylethane. allen.indoubtnut.com This is because the benzylic radical intermediate is stabilized by resonance with the aromatic ring. allen.indoubtnut.com Achieving nuclear chlorination to produce this compound through photochemical means would likely require different reagents or conditions that favor electrophilic attack on the ring, which is less common for this method. However, visible light-mediated approaches using N-chlorosuccinimide (NCS) in the presence of a photocatalyst have been reported for the chlorination of the benzylic position of alkylbenzenes. mdpi.com

Electrochemical Synthesis: Electrochemical methods provide a green and efficient alternative for halogenation reactions. d-nb.info These techniques can generate highly reactive chlorine species in situ, potentially overcoming the deactivation of the aromatic ring in later stages of chlorination. google.com Electrochemical reduction and oxidation have been studied for the degradation of chlorinated aromatic compounds, which involves dechlorination and oxidation processes. acs.orgacs.orgnih.gov While specific protocols for the electrosynthesis of this compound are not widely documented, the principles of electrochemical halogenation suggest its feasibility. The process would involve the anodic oxidation of a chloride source to generate electrophilic chlorine, which then reacts with the ethylbenzene substrate. google.com

Mechanistic Elucidation of Formation Reactions

The formation of this compound via catalytic chlorination follows the well-established mechanism of electrophilic aromatic substitution . This multi-step process can be summarized as follows:

Generation of the Electrophile: The Lewis acid catalyst (e.g., FeCl₃) interacts with molecular chlorine to form a highly electrophilic complex, which effectively polarizes the Cl-Cl bond, creating a potent chloronium ion (Cl⁺) equivalent. electrochem.orgmasterorganicchemistry.com

Electrophilic Attack: The π-electron system of the ethylbenzene ring acts as a nucleophile and attacks the electrophilic chlorine species. This step results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. electrochem.org

Deprotonation: A weak base, such as the [FeCl₄]⁻ complex formed in the initial step, removes a proton from the carbon atom bearing the new chlorine substituent. electrochem.org This restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

This sequence of steps is repeated until five hydrogen atoms on the aromatic ring have been substituted by chlorine atoms. The ethyl group directs the initial substitutions to the ortho and para positions. As more chlorine atoms are added, the ring becomes increasingly deactivated, and the directing effects of the substituents become more complex. The formation of the final pentachloro- substituted product requires forcing conditions to overcome the high activation energy of the later chlorination steps.

Chemical Transformations and Reactivity of this compound

The chemical behavior of this compound is dictated by the presence of the electron-withdrawing chlorine atoms on the aromatic ring and the ethyl group.

Investigations into Halogen Exchange and Substitution Reactions

Halogen Exchange: The chlorine atoms on the this compound ring can potentially be replaced by other halogens through halogen exchange reactions. Such reactions are known for other polyhalogenated aromatic compounds and are typically performed under high temperatures or with specific catalysts. google.com For instance, the conversion of chloroaromatic compounds to fluoroaromatic compounds can be achieved using alkali metal fluorides, often in the presence of a catalyst like an aminophosphonium salt. google.com The efficiency of such exchanges would depend on the relative bond strengths and the reaction conditions employed.

Nucleophilic Aromatic Substitution (SₙAr): Aromatic rings are generally nucleophilic; however, the presence of strong electron-withdrawing groups, such as multiple chlorine atoms, can render the ring electron-poor and susceptible to nucleophilic attack. wikipedia.orgchemistrysteps.com This leads to a reaction known as nucleophilic aromatic substitution (SₙAr). wikipedia.orgchemistrysteps.com The reaction proceeds through an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate called a Meisenheimer complex. pressbooks.publibretexts.org For a successful SₙAr reaction, the electron-withdrawing groups must be positioned ortho or para to the leaving group (in this case, a chloride ion) to stabilize the negative charge of the intermediate. pressbooks.pub Therefore, this compound would be expected to undergo nucleophilic aromatic substitution with strong nucleophiles, with the position of attack being influenced by the specific arrangement of the chlorine atoms.

Table 2: Comparison of Substitution Reactions on the Aromatic Ring

| Reaction Type | Attacking Species | Ring Character | Key Requirement | Intermediate |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophile | Electron-rich (nucleophilic) | Activating groups or catalyst | Arenium ion (carbocation) electrochem.org |

Oxidative and Reductive Transformation Pathways

Oxidative Transformations: The oxidative degradation of highly chlorinated aromatic compounds like this compound is a significant area of environmental chemistry research. Advanced oxidation processes, which generate highly reactive species such as hydroxyl radicals (•OH), can lead to the breakdown of the aromatic ring and eventual mineralization to carbon dioxide, water, and hydrochloric acid. nih.gov Electrochemical oxidation is one such method where pollutants are degraded at the anode of an electrochemical cell. acs.orgacs.org

Reductive Transformations: Reductive dechlorination is a key transformation pathway for polychlorinated aromatic compounds. frtr.govclu-in.org This process involves the replacement of a chlorine atom with a hydrogen atom and can be achieved through various methods:

Catalytic Reductive Dechlorination: This can be accomplished using metal catalysts, such as diiron complexes, which have been shown to be effective for the dechlorination of polychlorinated biphenyls (PCBs). nih.gov

Electrochemical Reduction: This method uses an electric current to drive the reduction of the chlorinated compound at the cathode. electrochem.orgnih.gov The process can occur via direct electron transfer or be mediated by species like atomic hydrogen (H*). nih.gov

Microbial Reductive Dechlorination: Under anaerobic conditions, certain microorganisms can utilize chlorinated compounds as electron acceptors in a process known as halorespiration, leading to their sequential dechlorination. erwiki.netmdpi.comnih.gov

Role as an Intermediate or Byproduct in Complex Reaction Systems

This compound plays a significant role in various complex chemical reactions, primarily appearing as a transitional compound or an unintended byproduct. Its formation is notably documented in the degradation pathways of more highly chlorinated compounds and in certain industrial chlorination processes.

One of the most well-documented roles of this compound is as an intermediate in the degradation of hexachlorobenzene (HCB). HCB is a persistent organic pollutant, and its environmental breakdown, whether through biotic or abiotic processes, often involves a stepwise dechlorination. In many of these degradation pathways, a chlorine atom is removed from the hexachlorobenzene ring to yield pentachlorobenzene, which can then be further dechlorinated. However, if the starting pollutant has an ethyl group, as in the case of ethyl-substituted hexachlorobenzene, the initial dechlorination step can lead to the formation of this compound. This intermediate is itself subject to further degradation, eventually leading to less chlorinated and more environmentally benign compounds.

In industrial settings, this compound can be formed as a byproduct during the synthesis of other chlorinated organic compounds. For instance, in the production of chlorinated solvents or pesticides that involve the chlorination of ethylbenzene, over-chlorination can occur. This process, where more chlorine atoms are substituted onto the aromatic ring than intended, can lead to a mixture of chlorinated ethylbenzenes, including this compound. The extent of its formation as a byproduct depends on several factors, including the reaction conditions such as temperature, pressure, catalyst, and the ratio of reactants. The separation of this compound from the desired product can be a challenging aspect of the purification process in these industrial applications.

Reaction Kinetics and Pathway Analysis

The study of reaction kinetics and the analysis of reaction pathways are crucial for understanding the behavior of this compound in chemical transformations. This includes determining the rates at which it reacts, identifying the slowest step in a reaction mechanism, and understanding the influence of the reaction environment.

Determination of Reaction Orders and Rate Constants

While specific kinetic data for many reactions involving this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds, such as pentabrominated and other polychlorinated aromatic compounds. The degradation of these compounds often follows pseudo-first-order kinetics, where the reaction rate is proportional to the concentration of the chlorinated compound.

For instance, studies on the photodegradation of pentabromoethylbenzene, a close structural analog of this compound, have shown that the reaction follows pseudo-first-order kinetics. The rate of degradation is influenced by the solvent used, indicating that the reaction environment plays a critical role. Similarly, the catalytic hydrodechlorination of other polychlorinated benzenes, such as p-dichlorobenzene, has also been reported to follow pseudo-first-order kinetics nih.gov. This suggests that the rate of dechlorination is primarily dependent on the concentration of the chlorinated aromatic compound.

The table below presents kinetic data for the photodegradation of pentabromoethylbenzene in various solvents, which can serve as an illustrative example of the kinetic behavior that might be expected for this compound under similar conditions.

| Solvent | Rate Constant (k, min-1) | Half-life (t1/2, min) | Reaction Order |

|---|---|---|---|

| n-Hexane | 0.0299 | 23.18 | Pseudo-first-order |

| Toluene | 0.0534 | 12.98 | Pseudo-first-order |

| Acetone | 0.3008 | 2.30 | Pseudo-first-order |

Note: The data presented is for Pentabromoethylbenzene and is used as an analogue for this compound due to the lack of specific data for the latter.

Identification of Rate-Determining Steps in Reaction Mechanisms

In the context of electrophilic aromatic substitution reactions, which are common for benzene derivatives, the rate-determining step is generally the initial attack of the electrophile on the aromatic ring. This step involves the disruption of the aromatic system to form a carbocation intermediate, which is an energetically unfavorable process and thus proceeds slowly. The subsequent deprotonation to restore aromaticity is typically a fast step.

Solvent Effects and Catalysis in this compound Reactivity

The reactivity of this compound is significantly influenced by the surrounding solvent and the presence of catalysts.

Solvent Effects:

The choice of solvent can have a profound impact on the rate and mechanism of reactions involving this compound quora.comwikipedia.orgresearchgate.net. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, directly participate in the reaction.

In the case of photodegradation, as illustrated by the data for pentabromoethylbenzene, the rate of reaction varies significantly with the solvent. For example, the degradation is considerably faster in acetone compared to n-hexane. This can be attributed to the ability of polar solvents to stabilize charged intermediates or transition states that may be formed during the photochemical process. The dielectric constant and polarity of the solvent are key parameters that can affect the reaction rate wikipedia.org.

Catalysis:

Catalysts play a crucial role in promoting the transformation of this compound, particularly in dechlorination reactions which are often slow under normal conditions. Noble metal catalysts, especially palladium-based systems, are highly effective for hydrodechlorination.

Bimetallic catalysts, such as palladium on an iron support (Pd/Fe), have shown high efficacy in the dechlorination of various chlorobenzenes nih.gov. In these systems, iron acts as the reducing agent, providing electrons for the reaction, while palladium serves as a catalyst to facilitate the hydrogenolysis of the C-Cl bond. The catalytic cycle typically involves the adsorption of the chlorinated aromatic onto the palladium surface, followed by the cleavage of the chlorine-carbon bond and hydrogenation. The presence of the catalyst provides an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.

Theoretical and Computational Chemistry of Pentachloroethylbenzene

Quantum Chemical Calculations on Molecular Structure and Conformation

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and energy of molecules. rsc.org These calculations have become a powerful tool for predicting reaction pathways and designing new synthetic methodologies. rsc.org

Density Functional Theory (DFT) Studies on Electronic Properties and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netcdmf.org.br It has been successfully used to study the geometric and electronic properties of various molecules. researchgate.net Introducing different substituent groups to a molecule can significantly affect its electronic structure, frontier molecular orbital energies, and optoelectronic properties. researchgate.net

For pentachloroethylbenzene, DFT calculations can elucidate the distribution of electron density and identify the most reactive sites within the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters derived from DFT. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy unoccupied orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 1.5 D | A non-zero dipole moment indicates an asymmetric distribution of charge, influencing solubility and intermolecular interactions. |

Conformational Analysis and Stereochemical Investigations

In this compound, rotation around the C-C bond connecting the ethyl group to the benzene (B151609) ring leads to various conformers. The bulky chlorine atoms on the benzene ring and the ethyl group create significant steric hindrance, which will dictate the preferred conformation. The most stable conformer will be the one that minimizes these steric clashes. Newman projections are often used to visualize these different conformations. libretexts.org

Key conformers of this compound would include staggered and eclipsed forms. Due to the significant steric bulk of the five chlorine atoms and the ethyl group, it is expected that the lowest energy conformation would be a staggered one where the methyl group of the ethyl substituent is oriented away from the more sterically demanding regions of the pentachlorophenyl ring.

Reaction Mechanism Predictions through Computational Modeling

Computational modeling is a crucial tool for predicting and understanding the mechanisms of chemical reactions. smu.edunih.gov It allows for the detailed investigation of reaction pathways, including the identification of transition states and intermediates. smu.edunih.gov

Transition State Analysis of Key Chemical Transformations

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment during a chemical reaction as reactant bonds are breaking and product bonds are forming. nih.gov Computational methods can be used to locate and characterize the geometry and energy of these transition states. smu.edu This information is vital for understanding the reaction mechanism and predicting the rate of reaction. nih.gov

For this compound, potential reactions for computational study could include nucleophilic aromatic substitution or reactions involving the ethyl group. Transition state analysis would reveal the energy barriers for these transformations. For instance, in a hypothetical nucleophilic substitution reaction, calculations would model the approach of the nucleophile, the formation of the Meisenheimer complex (a key intermediate), and the departure of a chloride ion.

Kinetic and Thermodynamic Parameters from Computational Simulations

Computational simulations can provide valuable data on the kinetic and thermodynamic parameters of a reaction. nih.gov Thermodynamics governs the position of chemical equilibrium, while kinetics determines the rate at which the reaction proceeds. chemrxiv.org By calculating the free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS), the spontaneity and energy requirements of a reaction can be assessed. nih.gov

Kinetic parameters, such as the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. nih.gov This allows for the calculation of theoretical reaction rate constants using transition state theory.

Table 2: Hypothetical Kinetic and Thermodynamic Data for a Reaction of this compound

| Parameter | Calculated Value | Significance |

| Activation Energy (Ea) | 25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. A higher value indicates a slower reaction. |

| Enthalpy of Reaction (ΔH) | -10 kcal/mol | The heat released or absorbed during the reaction. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy of Reaction (ΔG) | -15 kcal/mol | Determines the spontaneity of the reaction. A negative value indicates a spontaneous process. |

| Rate Constant (k) at 298 K | 1.0 x 10⁻⁵ s⁻¹ | A quantitative measure of the reaction rate. |

Note: The values in this table are illustrative and would need to be calculated for a specific, defined chemical transformation involving this compound.

Spectroscopic Property Predictions and Validation

Computational methods are widely used to predict various spectroscopic properties of molecules, such as NMR chemical shifts and vibrational frequencies (IR and Raman). mpg.deresearchgate.netmdpi.com These predictions can be compared with experimental spectra to validate the computed molecular structure and provide a more detailed interpretation of the experimental data. mpg.de

For this compound, computational predictions of its ¹H and ¹³C NMR spectra would be invaluable for structural confirmation. The calculated chemical shifts for the protons and carbons in the ethyl group and the carbons in the aromatic ring would be compared to experimental values. Similarly, predicted IR and Raman spectra would show characteristic vibrational frequencies for the C-H, C-C, and C-Cl bonds, aiding in the identification and characterization of the compound. The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. mdpi.com

Theoretical Prediction of Vibrational and Electronic Spectra

Vibrational Spectra

The vibrational spectrum of a molecule, observed through infrared (IR) and Raman spectroscopy, corresponds to the various vibrational motions of its atoms. Theoretical calculations can predict these vibrational frequencies and their corresponding intensities, aiding in the assignment of experimental spectra.

The standard computational approach involves optimizing the molecule's geometry to find its most stable three-dimensional structure. This is typically achieved using DFT methods, such as the B3LYP functional, combined with a suitable basis set (e.g., 6-311++G(d,p)) that accurately describes the electron distribution. nepjol.infouni-muenchen.de Following geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields a set of harmonic vibrational frequencies, each corresponding to a specific normal mode of vibration, such as C-H stretches, C-C stretches, C-Cl stretches, and various bending and torsional modes of the ethyl group and the benzene ring. nepjol.info

For this compound, one would expect characteristic vibrations for the ethyl group (CH₃ and CH₂ stretching and bending modes) and the pentachlorinated benzene ring (C-Cl stretching and ring deformation modes). The calculated frequencies are often systematically scaled by a small factor to better match experimental data, which accounts for anharmonicity and limitations in the theoretical model. uni-muenchen.de

An illustrative table of predicted vibrational frequencies for this compound, based on a DFT calculation, is presented below.

Interactive Table 1: Illustrative Theoretical Vibrational Frequencies for this compound

This table is a hypothetical representation of data that would be generated from a DFT/B3LYP/6-311++G(d,p) calculation. The assignments are based on typical frequency regions for the specified vibrational modes.

| Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Vibrational Mode Assignment |

| 3095 | 2971 | 15.2 | 85.6 | Aromatic C-H Stretch |

| 3010 | 2890 | 25.4 | 120.3 | CH₃ Asymmetric Stretch |

| 2985 | 2866 | 20.1 | 115.8 | CH₂ Symmetric Stretch |

| 1550 | 1488 | 45.8 | 30.2 | Aromatic C=C Ring Stretch |

| 1460 | 1402 | 30.5 | 15.7 | CH₂ Scissoring |

| 1380 | 1325 | 55.1 | 10.5 | CH₃ Umbrella Bend |

| 1150 | 1104 | 80.3 | 5.4 | C-C Stretch (Ethyl-Ring) |

| 850 | 816 | 150.7 | 45.9 | C-Cl Stretch |

| 720 | 691 | 185.2 | 60.1 | C-Cl Stretch |

| 550 | 528 | 95.6 | 75.3 | Ring Deformation |

Electronic Spectra

The electronic spectrum, typically measured using UV-Visible spectroscopy, provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting these spectra. materialssquare.comresearchgate.net

Based on the optimized ground-state geometry, TD-DFT calculations can determine the vertical excitation energies required to promote an electron from an occupied molecular orbital to an unoccupied one. The most common transitions for aromatic compounds like this compound are π → π* transitions associated with the benzene ring. The calculation also provides the oscillator strength for each transition, which is proportional to the intensity of the corresponding absorption band in the UV-Vis spectrum. scirp.org The solvent environment, which can influence spectral features, can be modeled using methods like the Polarizable Continuum Model (PCM).

A hypothetical TD-DFT prediction for the primary electronic transitions of this compound is shown below.

Interactive Table 2: Illustrative Theoretical Electronic Transitions for this compound

This table is a hypothetical representation of data that would be generated from a TD-DFT calculation. The transitions are typical for a chlorinated aromatic system.

| Transition | Excitation Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 295 | 4.20 | 0.015 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 260 | 4.77 | 0.110 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 225 | 5.51 | 0.450 | HOMO → LUMO+1 (π → π) |

| S₀ → S₄ | 205 | 6.05 | 0.320 | HOMO-2 → LUMO (π → π) |

| HOMO = Highest Occupied Molecular Orbital; LUMO = Lowest Unoccupied Molecular Orbital |

NMR Chemical Shift Computations and Experimental Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can accurately predict NMR chemical shifts (¹H and ¹³C), providing a powerful tool for assigning experimental spectra and validating structural assignments. ivanmr.com

The standard method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP. researchgate.net The calculation provides absolute shielding values (σ) for each nucleus. To compare with experimental data, these are converted to chemical shifts (δ) by subtracting the calculated shielding of the nucleus from the calculated shielding of a reference compound, usually tetramethylsilane (B1202638) (TMS). chemistrysteps.comlibretexts.org

δ_sample = σ_TMS - σ_sample

For this compound, one would predict a single aromatic proton signal and distinct signals for the methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl group in the ¹H NMR spectrum. In the ¹³C NMR spectrum, eight distinct signals would be expected: one for the unsubstituted aromatic carbon, five for the chlorine-substituted carbons, and two for the ethyl group carbons. The high degree of chlorination on the benzene ring is expected to significantly deshield the attached carbons, shifting their signals downfield in the ¹³C spectrum. researchgate.netucl.ac.uk

A strong correlation between calculated and experimental chemical shifts is generally observed, often with a linear relationship. Plotting the computed shifts against the experimental values can yield a high correlation coefficient (R² > 0.99), confirming the accuracy of both the structural assignment and the computational method.

Interactive Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table is a hypothetical representation of data generated from a GIAO-DFT calculation, referenced to TMS. The numbering corresponds to standard IUPAC nomenclature.

¹H NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Correlation (Hypothetical δ, ppm) |

| H (Aromatic) | 7.55 | 7.52 |

| H (CH₂) | 3.05 | 3.01 |

| H (CH₃) | 1.30 | 1.28 |

¹³C NMR Chemical Shifts

| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Correlation (Hypothetical δ, ppm) |

| C (unsubstituted) | 132.5 | 132.1 |

| C-Cl (ortho) | 134.8 | 134.5 |

| C-Cl (meta) | 131.0 | 130.8 |

| C-Cl (para) | 133.2 | 133.0 |

| C-CH₂CH₃ | 145.3 | 145.0 |

| CH₂ | 29.8 | 29.5 |

| CH₃ | 14.2 | 14.0 |

Advanced Analytical Techniques for Pentachloroethylbenzene Research

Developments in Chromatographic Separation Science

Chromatography is the cornerstone of analytical methods for persistent organic pollutants like Pentachloroethylbenzene. Advances in this field have significantly enhanced the ability to separate this compound from interfering substances, which is critical for accurate quantification and analysis.

High-Resolution Gas Chromatography (HRGC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Mixtures

High-Resolution Gas Chromatography (HRGC), utilizing narrow-bore capillary columns, has long been the standard for analyzing chlorinated aromatic compounds. It offers excellent separation efficiency for many congeners. However, for exceptionally complex environmental samples where numerous co-eluting compounds are present, comprehensive two-dimensional gas chromatography (GC×GC) provides a superior level of separation.

GC×GC employs two columns with different stationary phases (an orthogonal system) connected by a modulator. The entire effluent from the first-dimension column is sequentially trapped, focused, and re-injected onto the second-dimension column. This process generates a two-dimensional chromatogram with a significantly increased peak capacity, allowing for the separation of compounds that would otherwise overlap in a single-column separation. gcms.cznih.govresearchgate.net

For a complex mixture containing this compound and other polychlorinated compounds, a typical GC×GC-Time-of-Flight Mass Spectrometry (TOFMS) setup would provide the high data acquisition rates necessary to characterize the narrow peaks produced by the second dimension. gcms.cznih.gov The structured nature of GC×GC chromatograms, where compounds of a similar class elute in specific regions of the 2D plot, aids in the identification of unknown compounds. gcms.cz For instance, polychlorinated biphenyls (PCBs) have been shown to separate based on their degree of ortho-substitution within each homolog series, a principle that would apply to isomers of polychlorinated ethylbenzenes as well. nih.gov

Table 1: Illustrative GC×GC-TOFMS Parameters for Analysis of Complex Chlorinated Mixtures

| Parameter | Typical Setting | Rationale |

|---|---|---|

| First Dimension (1D) Column | Non-polar (e.g., DB-1, DB-XLB) | Separation primarily based on boiling point/volatility. |

| Second Dimension (2D) Column | Polar/Shape-selective (e.g., BPX-50, HT-8) | Orthogonal separation based on polarity or molecular shape. |

| Modulation Period | 2-8 seconds | Balances adequate sampling of the 1D peak with sufficient separation time in the 2D column. |

| Detector | Time-of-Flight Mass Spectrometer (TOFMS) | Required for its high-speed data acquisition (hundreds of spectra per second) to resolve the very narrow 2D peaks (50-250 ms). gcms.cz |

Advanced Liquid Chromatography (HPLC, UHPLC) Methodologies

While gas chromatography is ideal for the analysis of the parent this compound compound, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable for analyzing its more polar transformation products that may not be amenable to GC analysis. nih.gov These techniques separate compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

UHPLC, a more recent advancement, utilizes columns packed with sub-2 µm particles. This allows for separations at higher pressures, resulting in significantly faster analysis times, greater resolution, and improved sensitivity compared to traditional HPLC. tuiasi.roliverpool.ac.uk For the analysis of this compound metabolites, which may include hydroxylated or carboxylated derivatives, a reversed-phase UHPLC method coupled with tandem mass spectrometry (UHPLC-MS/MS) is often the approach of choice. tuiasi.roresearchgate.net This combination provides both the high-efficiency separation needed for complex biological or environmental extracts and the high selectivity and sensitivity of MS/MS detection.

Table 2: Representative UHPLC-MS/MS Method Parameters for Chlorinated Aromatic Metabolites

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., Acquity BEH C18, 1.7 µm) | Provides good retention and separation for a wide range of moderately polar to non-polar compounds. tuiasi.ro |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or ammonium formate) | Organic/aqueous gradient effectively elutes compounds with varying polarities. Additives improve ionization efficiency for MS detection. tuiasi.ro |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Often provides higher sensitivity for acidic or phenolic metabolites that can be readily deprotonated. tuiasi.ro |

| Detection | Triple Quadrupole Mass Spectrometer (QqQ) | Allows for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM). tuiasi.ro |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) is a hybrid technique that combines aspects of both gas and liquid chromatography. wikipedia.org It typically uses supercritical carbon dioxide as the primary mobile phase, which exhibits properties between a gas and a liquid. teledynelabs.com This results in low viscosity and high diffusivity, allowing for fast and efficient separations.

SFC is particularly well-suited for the analysis of organochlorine pollutants. teledynelabs.comjst.go.jp It can be used for the separation of complex mixtures of pesticides, PCBs, and other halogenated compounds. teledynelabs.comjst.go.jp The use of CO2 as the mobile phase makes it a "greener" alternative to the organic solvents used in HPLC. For this compound, SFC could be applied for both chiral and achiral separations, potentially resolving different enantiomers if the compound possesses chiral properties, or separating it from other pollutants in environmental samples. wikipedia.org The technique is compatible with a range of detectors, including mass spectrometry, providing a powerful tool for analysis. nih.gov

Hyphenated Mass Spectrometry Methodologies

The coupling of chromatographic systems with mass spectrometry (hyphenation) provides a powerful analytical tool, combining the separation power of chromatography with the sensitive and specific detection capabilities of MS.

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation of Transformation Products

The identification of previously unknown transformation products (TPs) of this compound resulting from metabolic or environmental degradation is a significant analytical challenge. High-Resolution Mass Spectrometry (HRMS) is a key technology for this purpose. nih.govresearchgate.net Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers can measure the mass-to-charge ratio (m/z) of ions with very high accuracy (typically <5 ppm error).

This high mass accuracy allows for the determination of the elemental composition of a parent ion and its fragments. nih.gov In a non-target screening approach, a complex sample is analyzed by LC-HRMS, and the resulting data is mined for potential TPs of this compound by searching for predicted masses of likely transformation reactions (e.g., oxidation, dechlorination, hydroxylation). mdpi.com The characteristic isotopic pattern of chlorine (the 37Cl isotope is about one-third the abundance of the 35Cl isotope) serves as a crucial filter for identifying chlorinated TPs in the complex datasets generated. docbrown.info

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are then analyzed. This process provides structural information about the precursor ion. nih.gov When a potential transformation product of this compound is detected by HRMS, MS/MS is used to confirm its structure.

By inducing fragmentation through methods like collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. nih.gov The fragmentation of chlorinated aromatic compounds often involves the sequential loss of chlorine atoms or HCl, as well as cleavage of the ethyl group and fragmentation of the benzene (B151609) ring itself. nih.govdocbrown.info For example, the fragmentation of ethylbenzene (B125841) characteristically produces a prominent ion at m/z 91 through the loss of a methyl radical, forming a stable tropylium cation. A similar cleavage of the C-C bond in the ethyl side-chain would be expected for this compound. The loss of the entire ethyl group would result in a pentachlorophenyl cation. docbrown.info By systematically studying these fragmentation pathways, researchers can piece together the structure of unknown metabolites and degradation products. nih.gov

Advanced Ionization Techniques Development for Chlorinated Aromatics

The analysis of chlorinated aromatic compounds like this compound is often challenging due to their complexity in environmental samples. nih.gov Advanced ionization techniques in mass spectrometry (MS) are crucial for sensitive and specific detection. While traditional methods like electron ionization (EI) are robust, newer methods offer enhanced capabilities for dealing with complex matrices and trace-level concentrations. mdpi.comresearchgate.net

Recent developments have focused on soft ionization techniques that minimize fragmentation and preserve the molecular ion, which is critical for unambiguous identification. Techniques such as atmospheric pressure chemical ionization (APCI) and electrospray ionization (ESI) have become more common for the analysis of chlorinated paraffins and related compounds. nih.gov These methods are particularly useful when coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, which can provide accurate mass measurements to determine elemental compositions. researchgate.net

Ambient ionization techniques represent a frontier in this field, allowing for the direct analysis of samples with minimal preparation. researchgate.netnih.gov Desorption electrospray ionization (DESI) is one such technique that has shown promise for detecting trace molecules on surfaces. nih.gov These advanced methods provide richer and more detailed molecular information, which is invaluable for environmental monitoring and forensic analysis of chlorinated aromatics. researchgate.netnih.gov

The table below summarizes some advanced ionization techniques applicable to the analysis of chlorinated aromatic compounds.

| Ionization Technique | Principle | Advantages for Chlorinated Aromatics |

| Atmospheric Pressure Chemical Ionization (APCI) | Ionization occurs at atmospheric pressure through gas-phase ion-molecule reactions. nih.gov | Suitable for nonpolar and thermally stable compounds like this compound. Often produces [M+Cl]⁻ ions, aiding in identification. nih.gov |

| Electrospray Ionization (ESI) | Ions are produced from a liquid solution by applying a high voltage. nih.gov | Effective for polar transformation products of chlorinated aromatics. Can form adduct ions like [M+Cl]⁻ or [M+acetate]⁻. nih.gov |

| Desorption Electrospray Ionization (DESI) | A spray of charged solvent droplets is directed at a surface, desorbing and ionizing analytes. nih.gov | Allows for direct analysis of surfaces with minimal sample preparation, useful for contaminated site assessment. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Techniques like TOF or Orbitrap provide highly accurate mass measurements. researchgate.net | Enables the determination of elemental compositions, crucial for identifying unknown chlorinated compounds and their transformation products in complex mixtures. researchgate.net |

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural elucidation of organic molecules, including chlorinated aromatic compounds like this compound. creative-biostructure.com It is particularly valuable for distinguishing between isomers, which often have very similar physical and chemical properties. creative-biostructure.comnews-medical.net

Isomer Identification: For this compound, several positional isomers are possible depending on the substitution pattern of the chlorine atoms on the benzene ring. ¹H and ¹³C NMR spectroscopy can differentiate these isomers based on chemical shifts and spin-spin coupling patterns. creative-biostructure.com

¹H NMR: The chemical shifts of the remaining protons on the aromatic ring are influenced by the electron-withdrawing effects of the chlorine atoms and the ethyl group. The coupling constants between adjacent protons can help determine their relative positions.

¹³C NMR: The number of unique carbon signals in a proton-decoupled ¹³C NMR spectrum can reveal the symmetry of the molecule, aiding in isomer identification. news-medical.net For example, a more symmetric isomer will show fewer signals than a less symmetric one. youtube.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by showing correlations between protons (¹H-¹H COSY) or between protons and directly attached carbons (¹H-¹³C HSQC). news-medical.net These techniques are instrumental in unequivocally assigning the structure of a specific isomer. news-medical.net

Structural Dynamics: NMR spectroscopy can also be used to study the dynamic processes in molecules, such as rotational isomerism. nih.govresearchgate.net For this compound, this could involve studying the rotation around the bond connecting the ethyl group to the benzene ring. By analyzing the NMR spectra at different temperatures (dynamic NMR), it is possible to determine the energy barriers for such rotational processes. researchgate.net This information provides insights into the molecule's conformational flexibility and stability. nih.gov

The following table outlines the application of various NMR techniques in the study of this compound.

| NMR Technique | Information Obtained | Application to this compound |

| ¹H NMR | Chemical shifts and coupling constants of protons. creative-biostructure.com | Differentiates isomers based on the electronic environment of aromatic protons. |

| ¹³C NMR | Number and chemical shifts of unique carbon atoms. news-medical.net | Helps determine molecular symmetry to distinguish between isomers. news-medical.net |

| 2D COSY | Correlation between coupled protons. news-medical.net | Establishes the connectivity of protons on the aromatic ring. |

| 2D HSQC | Correlation between protons and directly bonded carbons. news-medical.net | Links proton signals to their corresponding carbon signals for unambiguous assignment. |

| Dynamic NMR | Information on molecular motion and exchange processes. researchgate.net | Can be used to study the rotational dynamics of the ethyl group. |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Mechanistic Probing

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide detailed information about the molecular structure and bonding within a molecule. hopto.orgsepscience.comtriprinceton.org They are powerful tools for identifying unknown compounds and studying chemical reactions. hopto.org

Vibrational Fingerprinting: Every molecule has a unique set of vibrational modes, which can be measured by IR and Raman spectroscopy. The resulting spectrum serves as a "molecular fingerprint" that can be used for identification. nih.govmdpi.com For this compound, the vibrational spectrum is characterized by bands corresponding to the stretching and bending of C-H, C-C, and C-Cl bonds, as well as vibrations of the benzene ring.

IR Spectroscopy: This technique is particularly sensitive to vibrations that cause a change in the molecule's dipole moment. ksu.edu.sa Therefore, polar bonds like C-Cl will have strong absorptions in the IR spectrum.

Raman Spectroscopy: This technique is sensitive to vibrations that cause a change in the molecule's polarizability. ksu.edu.sa It is particularly useful for studying symmetric vibrations and non-polar bonds, such as the C-C bonds of the aromatic ring. sepscience.com

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, enhancing the reliability of its identification. sepscience.com

Mechanistic Probing: Vibrational spectroscopy can also be used to probe the mechanisms of chemical reactions involving this compound. For example, in photochemical degradation studies, changes in the IR or Raman spectrum over time can be used to monitor the disappearance of the parent compound and the appearance of intermediates and final products. fu-berlin.de This allows for the elucidation of reaction pathways and kinetics. The number and position of chlorine substituents on a benzene ring can affect vibrational coupling and energy transfer, which can be studied using techniques like time-resolved coherent anti-Stokes Raman scattering (CARS) spectroscopy. rsc.org

The table below highlights key vibrational modes of chlorinated benzenes that are relevant for the analysis of this compound.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Activity |

| Aromatic C-H Stretch | 3000 - 3100 | IR and Raman |

| Aliphatic C-H Stretch | 2850 - 3000 | IR and Raman |

| C=C Ring Stretch | 1400 - 1600 | IR and Raman |

| C-Cl Stretch | 600 - 800 | Strong in IR |

| Ring Breathing Modes | 750 - 770 | Can be strong in Raman researchgate.net |

UV-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a molecule. fiveable.me This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing information about the electronic structure of the molecule. elte.huslideshare.net

Electronic Transitions: For aromatic compounds like this compound, the absorption of UV light typically involves π → π* transitions, where an electron is promoted from a bonding π orbital to an antibonding π* orbital. elte.huyoutube.com The presence of the chlorine and ethyl substituents on the benzene ring will influence the energy of these transitions and thus the wavelength of maximum absorption (λmax). The highly chlorinated nature of this compound is expected to cause a bathochromic shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzene.

The intensity of the absorption is related to the probability of the electronic transition and is quantified by the molar extinction coefficient (ε). elte.hu The UV-Vis spectrum, with its characteristic λmax and ε values, can be used as a tool for the identification and quantification of this compound. fiveable.me

Reaction Monitoring: UV-Vis spectroscopy is also a valuable tool for monitoring chemical reactions in real-time. fu-berlin.de For instance, in the photochemical degradation of this compound, the concentration of the parent compound can be tracked by measuring the decrease in its characteristic absorbance over time. nih.gov This allows for the determination of reaction kinetics and quantum yields. aaru.edu.jo The formation of reaction intermediates or products with different chromophores may also be observed through the appearance of new absorption bands in the spectrum. fu-berlin.de

The following table summarizes the types of electronic transitions relevant to this compound.

| Electronic Transition | Description | Expected Wavelength Region |

| π → π | Excitation of an electron from a bonding π orbital to an antibonding π orbital. elte.huyoutube.com | Near UV (200-400 nm) elte.hu |

| n → σ | Excitation of a non-bonding electron (from chlorine) to an antibonding σ orbital. slideshare.net | Far UV (<200 nm) |

Integration of Chemometrics and Data Science in Analytical Research

Multivariate Data Analysis for Complex Sample Characterization

The analysis of environmental samples for contaminants like this compound often generates large and complex datasets from various analytical techniques. researchgate.netrsc.org Chemometrics, which involves the use of mathematical and statistical methods, is essential for extracting meaningful information from this data. researchgate.netrsc.org Multivariate data analysis, a key component of chemometrics, allows for the simultaneous analysis of multiple variables, revealing hidden trends and relationships that might be missed by traditional univariate methods. researchgate.netrsc.org

Principal Component Analysis (PCA): Principal Component Analysis (PCA) is a widely used multivariate technique for pattern recognition and data dimensionality reduction. nih.gov In the context of this compound research, PCA can be applied to datasets from chromatographic or spectroscopic analyses of multiple samples. For example, PCA of gas chromatography-mass spectrometry (GC-MS) data from various environmental samples could help to identify patterns related to different sources of contamination. nih.gov Similarly, applying PCA to NMR or IR spectra of different chlorinated paraffin mixtures can help to distinguish between different formulations or manufacturers. nih.gov

Partial Least Squares (PLS) Regression: Partial Least Squares (PLS) regression is a multivariate calibration method that can be used to build predictive models. ch4eo.info For instance, a PLS model could be developed to predict the concentration of this compound in a complex matrix based on its spectroscopic (e.g., IR or Raman) or chromatographic fingerprint. This is particularly useful for rapid screening of a large number of samples.

Multivariate Curve Resolution (MCR): Multivariate Curve Resolution (MCR) is a powerful technique for resolving co-eluting or overlapping signals in chromatographic and spectroscopic data. ch4eo.info When analyzing complex environmental samples, this compound may co-elute with other chlorinated compounds. MCR, particularly methods like MCR by Alternating Least Squares (MCR-ALS), can be used to extract the pure chromatogram and mass spectrum of each component from the unresolved mixture, facilitating their identification and quantification. ch4eo.info

The integration of these chemometric tools allows for a more comprehensive characterization of complex samples containing this compound and other related pollutants. rsc.orgnih.govch4eo.info

The table below provides an overview of common multivariate data analysis techniques and their applications in the analysis of chlorinated aromatics.

| Technique | Principle | Application in this compound Research |

| Principal Component Analysis (PCA) | Reduces the dimensionality of the data while retaining the most important information. nih.gov | Identifying patterns and classifying samples based on their chemical fingerprints (e.g., from GC-MS or NMR). nih.govnih.gov |

| Partial Least Squares (PLS) Regression | Builds a regression model between a set of predictor variables and a set of response variables. ch4eo.info | Developing calibration models to predict the concentration of this compound from spectroscopic data. |

| Multivariate Curve Resolution (MCR) | Deconvolutes unresolved signals from mixtures into the contributions of the individual components. ch4eo.info | Separating the chromatographic and spectral profiles of this compound from co-eluting interferences. |

Machine Learning Applications in Analytical Method Development

A notable application is the use of ML for the simultaneous screening of multiple persistent organic pollutants (POPs), a category that includes this compound. One novel approach combines excitation-emission matrix (EEM) spectroscopy with image recognition artificial intelligence. mdpi.com This method allows for rapid and comprehensive measurement and has demonstrated a high degree of proficiency in discriminating and classifying complex systems, achieving high accuracy in identifying the presence of POPs. mdpi.com

The development of analytical methods for chlorinated benzenes often involves optimizing numerous parameters in processes like solid-phase microextraction (SPME) coupled with gas chromatography (GC). Machine learning models can be trained to predict the optimal conditions, such as extraction time, temperature, and sorbent material, by learning from a dataset of previous experiments. This not only saves valuable laboratory time and resources but also enhances the sensitivity and selectivity of the analytical method.

Furthermore, ML can address common issues associated with chemical sensors, such as non-linearity, sensor-to-sensor variations, and the presence of anomalies in data. mdpi.com By modeling the complex interactions between the analyte and the sensor, ML algorithms can improve the reliability and accuracy of sensor-based detection methods for compounds like this compound. mdpi.com

Below are tables detailing the types of machine learning models applied in analytical chemistry and their performance in relevant applications.

Table 1: Machine Learning Models in Analytical Chemistry

| Machine Learning Model | Application in Analytical Chemistry | Reference |

| Support Vector Machines (SVM) | Spectral calibration, classification, and regression for predicting analyte concentrations. | spectroscopyonline.com |

| Random Forests (RF) | Feature selection, classification of compounds, and quantitative prediction. | spectroscopyonline.com |

| Neural Networks (NN) | Analysis of complex spectral data, pattern recognition, and modeling non-linear relationships. | spectroscopyonline.commdpi.com |

| Gaussian Process Regression (GPR) | Modeling quenching mechanisms in sensors and quantifying analytes. | mdpi.com |

| Multivariate Linear Regression (MLR) | Predicting pollutant concentrations based on various environmental factors. | mdpi.com |

| Image Recognition AI | Screening of POPs by analyzing spectral images from EEM. | mdpi.com |

Table 2: Performance of Machine Learning in POP Screening (EEM & Image Recognition AI)

| Performance Metric | Achieved Result | Reference |

| Correct Response Rate | ≥75% | mdpi.com |

| Specificity | ≥80% | mdpi.com |

Table 3: Research Findings on Machine Learning in Analytical Method Development

| Research Focus | Key Findings | Reference |

| Screening of POPs | Integration of EEM with machine learning enables high-accuracy screening for the presence of POPs in waste materials. | mdpi.com |

| Prediction of Benzene Concentration | Regression-based machine learning models are generally more effective at predicting benzene concentrations than time series models. | mdpi.com |

| Sensor Data Analysis | ML provides a robust framework for analyzing sensor data with noise and variability, improving detection and quantification. | mdpi.com |

| General Analytical Chemistry | AI and ML are transforming how chemists conduct experiments, analyze data, and develop new materials by increasing precision and speed. | spectroscopyonline.com |

Environmental Chemistry and Transformation Pathways of Pentachloroethylbenzene

Environmental Fate and Transport Mechanisms in Abiotic Matrices

The environmental distribution of Pentachloroethylbenzene is governed by a series of physical and chemical processes that dictate its movement and partitioning between soil, water, and air. These processes, including sorption, volatilization, and leaching, are fundamentally influenced by the compound's physicochemical properties and the characteristics of the surrounding environment.

Sorption and Desorption Dynamics in Soil and Sediment Systems

The mobility and bioavailability of this compound in the subsurface are largely controlled by its tendency to sorb to soil and sediment particles. Sorption is the process by which a chemical adheres to a solid surface, while desorption is its release from that surface. For hydrophobic organic compounds like PCEB, sorption is a critical fate process that reduces its concentration in the aqueous phase, thereby limiting its potential for leaching into groundwater but increasing its persistence in the soil matrix. nih.gov

The primary mechanism for the sorption of non-polar organic compounds is partitioning into the natural organic matter present in soils and sediments. researchgate.net The extent of this partitioning is quantified by the organic carbon-water partition coefficient (Koc), which is a measure of a chemical's tendency to be adsorbed by soil or sediment organic carbon. nih.gov A high Koc value indicates a strong affinity for organic matter, leading to greater sorption and reduced mobility. nih.gov

Several factors influence the sorption and desorption dynamics of PCEB:

Soil Organic Carbon Content : This is the most critical factor. nih.gov Soils and sediments with higher fractions of organic carbon (foc) will exhibit significantly higher sorption of PCEB. researchgate.net

Soil and Sediment Composition : The type and composition of clay minerals can also contribute to sorption, although typically to a lesser extent than organic matter for hydrophobic compounds. researchgate.net

Particle Size : Smaller particles have a larger surface area-to-volume ratio, which can lead to increased sorption. researchgate.net

pH and Ionic Strength : For a neutral compound like PCEB, pH and ionic strength are expected to have a minimal direct effect on its partitioning into organic carbon. researchgate.net

Temperature : Sorption is an exothermic process, meaning that an increase in temperature generally leads to a decrease in sorption. researchgate.net

Desorption can exhibit hysteresis, a phenomenon where the compound binds more strongly to the sorbent than predicted by equilibrium sorption models, making it less available for release back into the porewater. nih.gov This irreversible or resistant sorption can be attributed to the entrapment of molecules within the complex matrix of soil organic matter over time, a process known as aging. nih.gov

Table 1: Factors Influencing this compound Sorption in Soil and Sediment

| Factor | Influence on Sorption | Rationale |

| Organic Carbon Content | Increases | PCEB is hydrophobic and partitions preferentially into organic matter. nih.gov |

| Clay Content | Minor Increase | Clay minerals provide surface area for adsorption, but this is secondary to organic carbon partitioning for hydrophobic compounds. researchgate.net |

| Temperature | Decreases | Sorption is typically an exothermic process; lower temperatures favor stronger binding. researchgate.net |

| Aging/Residence Time | Increases Sorption Strength | Over time, PCEB can diffuse into micropores of the soil matrix, leading to stronger, more resistant binding (hysteresis). nih.gov |

Volatilization and Atmospheric Transport Studies

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gaseous phase. For compounds present in surface water or moist surface soils, this is a significant transport mechanism into the atmosphere. The tendency of a chemical to volatilize from water is described by its Henry's Law constant (H). e3s-conferences.org This constant relates the partial pressure of a compound in the air to its concentration in the water at equilibrium. nih.gov

Specific experimental data for the Henry's Law constant of this compound is scarce. However, data for the closely related compound, pentachlorobenzene, can be used as a surrogate to estimate its volatilization potential. Pentachlorobenzene has a Henry's Law solubility constant (Hs) of approximately 1.4 x 10⁻² mol/(m³·Pa) at 298.15 K. This value suggests a moderate to high tendency to volatilize from aqueous solutions.

Once in the atmosphere, this compound, as a persistent organic pollutant (POP), can undergo long-range atmospheric transport. This process involves the compound being carried by wind currents over vast distances from its source. During transport, it can exist in the vapor phase or adsorbed to atmospheric particulate matter. The partitioning between the gas and particulate phases depends on the compound's vapor pressure and the ambient temperature. Compounds with lower vapor pressure and at cooler temperatures will tend to associate more with particles.

The atmospheric residence time and transport distance of PCEB are determined by its susceptibility to atmospheric degradation processes (discussed in section 5.2.2) and removal via wet and dry deposition. The predominance of lower-chlorinated PCBs and lower-brominated PBDEs in remote locations is often cited as evidence of long-range atmospheric transport, a principle that would also apply to PCEB.

Leaching and Groundwater Migration Modeling

Leaching is the process by which contaminants are transported from the upper layers of soil down into the subsurface and potentially into groundwater by percolating water. The potential for this compound to leach is inversely related to its sorption affinity for soil particles. Due to its expected high Koc value, PCEB will be strongly sorbed to the organic matter in the topsoil horizons. This strong sorption significantly retards its downward movement, suggesting a generally low leaching potential, especially in soils with moderate to high organic content.

However, in soils with very low organic carbon content (e.g., sandy or gravelly soils) or where preferential flow paths exist (such as macropores, cracks, or root channels), the transport of PCEB to groundwater could be more significant than predicted by simple equilibrium models.

The potential for groundwater contamination by PCEB can be evaluated using various mathematical models. These models simulate the fate and transport of contaminants in the subsurface.

Vadose Zone Leaching Models : Models like VLEACH and PRZM3 are used to simulate the vertical movement of contaminants through the unsaturated (vadose) zone. These models incorporate key processes such as advection with infiltrating water, dispersion, sorption to the soil matrix, and degradation. Input parameters for these models would include the soil properties (bulk density, porosity, organic carbon content), hydrogeological conditions (recharge rate), and the chemical's properties (Koc, degradation rates).

Groundwater Transport Models : Once a contaminant reaches the groundwater, its migration in the form of a plume can be simulated by models such as MT3DMS or BIOPLUME. These models simulate advection with groundwater flow, dispersion, sorption to the aquifer material, and biodegradation to predict the concentration and extent of the contaminant plume over time.

For a compound like this compound, modeling would likely show that the contaminant plume migrates much more slowly than the groundwater itself due to the retardation effect of sorption to organic carbon in the aquifer matrix.

Biotic and Abiotic Degradation Pathways

This compound is a persistent organic pollutant, meaning it resists degradation. However, it is not completely inert and can be transformed through various biological and non-biological processes, which are crucial for its ultimate removal from the environment.

Microbial Degradation Mechanisms and Enzyme Systems

The biodegradation of highly chlorinated compounds like this compound is generally a slow process. Microorganisms, particularly bacteria and fungi, have evolved enzymatic systems capable of transforming these recalcitrant molecules. The degradation pathways for PCEB have not been specifically elucidated, but they can be inferred from studies on similar compounds such as chlorobenzenes, pentachlorophenol (PCP), and polychlorinated biphenyls (PCBs).

Aerobic Degradation: Under aerobic conditions (in the presence of oxygen), the initial attack on the aromatic ring is typically catalyzed by oxygenase enzymes .

Dioxygenases : These enzymes incorporate both atoms of molecular oxygen into the aromatic ring, forming an unstable cis-dihydrodiol. This intermediate is then rearomatized by a dehydrogenase to form a chlorinated catechol. This is a common initial step in the degradation of chlorobenzene and toluene.

Monooxygenases : These enzymes insert a single oxygen atom into the aromatic ring, leading to hydroxylation and the formation of a chlorophenol.

Once the chlorinated catechol or a similar dihydroxylated intermediate is formed, the aromatic ring can be cleaved by other dioxygenases. The subsequent metabolites then enter central metabolic pathways where they are further broken down to simpler molecules like CO2 and water. The presence of multiple chlorine atoms on the benzene (B151609) ring of PCEB makes it a poor substrate for these enzymes, often resulting in slow or incomplete degradation.

Anaerobic Degradation: In anoxic environments like saturated sediments and deep aquifers, the primary microbial degradation mechanism for highly chlorinated compounds is reductive dechlorination . In this process, bacteria use the chlorinated compound as an electron acceptor, removing a chlorine atom and replacing it with a hydrogen atom. This process, also known as dehalorespiration, makes the molecule less chlorinated and often less toxic. The stepwise removal of chlorine atoms from PCEB would lead to the formation of tetrachloro-, trichloro-, dichloro-, and monochloroethylbenzenes, which may then be more susceptible to subsequent aerobic or anaerobic degradation.

Enzyme Systems: Several key enzyme systems are implicated in the degradation of chlorinated aromatic compounds:

Aromatic Ring Dioxygenases : Initiate the aerobic breakdown by attacking the benzene ring.

Monooxygenases : Catalyze the hydroxylation of the aromatic ring, such as the PCP-4-monooxygenase found in Sphingobium chlorophenolicum.

Reductive Dehalogenases : Catalyze the removal of chlorine atoms under anaerobic conditions.

Lignin-degrading Enzymes : White-rot fungi, like Phanerochaete chrysosporium, produce non-specific extracellular enzymes (e.g., lignin peroxidases, manganese peroxidases) that can oxidize a wide range of recalcitrant compounds, including PCP. These enzymes could potentially initiate the degradation of PCEB.

Table 2: Potential Microbial Degradation Processes for this compound

| Degradation Process | Environmental Condition | Key Enzyme Type | Initial Transformation Product (Hypothetical) |

| Aerobic Oxidation | Aerobic (Oxygen-rich) | Dioxygenase / Monooxygenase | Chloro-ethyl-catechol / Chloro-ethyl-phenol |

| Reductive Dechlorination | Anaerobic (Oxygen-poor) | Reductive Dehalogenase | Tetrachloroethylbenzene |

| Fungal Oxidation | Aerobic | Lignin Peroxidase | Oxidized PCEB intermediates |

Photolytic and Hydrolytic Transformation Processes

In addition to microbial action, this compound can be transformed by abiotic processes, primarily photolysis and hydrolysis.

Photolytic Transformation: Photolysis, or photodegradation, is the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process is most relevant for PCEB present in the atmosphere or in the surface layers of clear water bodies.

Direct Photolysis : Occurs when the PCEB molecule itself absorbs a photon of light, leading to an excited state that can result in the cleavage of a carbon-chlorine bond. This can lead to stepwise dechlorination.

Indirect Photolysis : This is often a more significant process in natural waters. It involves photochemically produced reactive species, such as hydroxyl radicals (•OH), which are generated from other light-absorbing substances in the water like dissolved organic matter. These highly reactive species can then attack and degrade the PCEB molecule. In the atmosphere, gas-phase reactions with photochemically generated hydroxyl radicals are the primary degradation pathway for many organic compounds.

The rate of photolysis depends on factors like the intensity of solar radiation, the depth and clarity of the water, and the concentration of photosensitizing substances.

Hydrolytic Transformation: Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For many chlorinated aliphatic compounds, hydrolysis can be a significant degradation pathway. However, for chlorinated aromatic compounds like PCEB, the carbon-chlorine bonds on the benzene ring are very stable and generally resistant to hydrolysis under typical environmental conditions (i.e., neutral pH and ambient temperature). While hydrolysis rates can be accelerated at very high or low pH, this process is generally considered to be extremely slow for PCEB and not a significant environmental degradation pathway compared to microbial degradation or photolysis.

Interfacial Phenomena and Environmental Interactions

The transport and fate of this compound in the environment are significantly influenced by its interactions at various interfaces, particularly with dissolved organic matter and particulate matter such as microplastics. These interactions can affect its solubility, bioavailability, and mobility.

Dissolved organic matter (DOM), a complex mixture of humic and fulvic acids and other organic compounds, is ubiquitous in aquatic environments. Due to its hydrophobic nature, this compound is expected to have a strong affinity for the hydrophobic domains within DOM. This association can significantly increase the apparent solubility of this compound in water, thereby enhancing its mobility and transport in aquatic systems.

Studies on other hydrophobic organic contaminants (HOCs) have demonstrated that the binding to DOM can reduce their bioavailability to aquatic organisms, as the bound fraction is less readily taken up researchgate.net. The extent of this binding is influenced by the chemical characteristics of both the HOC and the DOM, as well as by water chemistry parameters like pH and ionic strength cdc.gov. For instance, DOM with a higher aromatic content tends to exhibit stronger binding with HOCs nih.gov.

The interaction between this compound and DOM is a critical factor in its environmental distribution, affecting its partitioning between water, sediment, and biota.